

Mass spectrometry analysis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Cat. No.: B029811

[Get Quote](#)

An In-Depth Guide to the Mass Spectrometry Analysis of **2,2-Dimethyl-N-pyridin-2-yl-propionamide**

Introduction

2,2-Dimethyl-N-pyridin-2-yl-propionamide, also known as 2-Pivalamidopyridine, is a chemical compound frequently utilized in organic synthesis.^[1] Accurate characterization of such molecules is a cornerstone of drug development and chemical research, ensuring purity, identity, and structural integrity. Mass spectrometry (MS) stands out as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.

This guide provides a comprehensive examination of the mass spectrometric behavior of **2,2-Dimethyl-N-pyridin-2-yl-propionamide**. We will compare common ionization techniques, detail a robust experimental protocol using Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, and elucidate its characteristic fragmentation patterns. The insights presented are grounded in established principles of amide and heterocyclic compound fragmentation, offering researchers a practical framework for their analytical workflows.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

Property	Value	Source
Molecular Formula	$C_{10}H_{14}N_2O$	[2]
Average Molecular Weight	178.23 g/mol	-
Monoisotopic Mass	178.1106 Da	-
CAS Number	86847-59-8	[1]
Melting Point	71-75 °C	[1]

Comparative Analysis of Ionization Techniques

The choice of ionization source is paramount as it dictates the nature of the initial ionic species and the extent of fragmentation. For **2,2-Dimethyl-N-pyridin-2-yl-propionamide**, Electrospray Ionization (ESI) and Electron Impact (EI) are two plausible, yet fundamentally different, approaches.

- **Electrospray Ionization (ESI):** ESI is a "soft" ionization technique that transfers ions from solution into the gas phase. Given the presence of a basic pyridine nitrogen and polar amide group, this molecule is an ideal candidate for positive-mode ESI, where it will readily form a protonated molecule, $[M+H]^+$. The gentle nature of ESI typically preserves the molecular ion, making it the base peak in the spectrum, which is invaluable for unambiguous molecular weight determination.[\[3\]](#)
- **Electron Impact (EI):** EI is a "hard" ionization technique that bombards the analyte with high-energy electrons. This process imparts significant internal energy, leading to extensive and often complex fragmentation patterns.[\[4\]](#) While the molecular ion may be observed, its intensity can be low. However, the rich fragmentation provides a detailed "fingerprint" that is highly useful for structural elucidation and library matching.

Feature	Electrospray Ionization (ESI)	Electron Impact (EI)
Ion Formation	Protonated Molecule $[M+H]^+$	Radical Cation $M^{+\bullet}$
Typical State	Analyte in solution	Gaseous analyte
Molecular Ion Intensity	Typically high (often the base peak)	Variable, can be low or absent
Fragmentation	Minimal in source; induced via MS/MS (CID)	Extensive and spontaneous
Primary Application	Accurate mass determination, analysis of complex mixtures (LC-MS)	Structural fingerprinting, library searching (GC-MS)

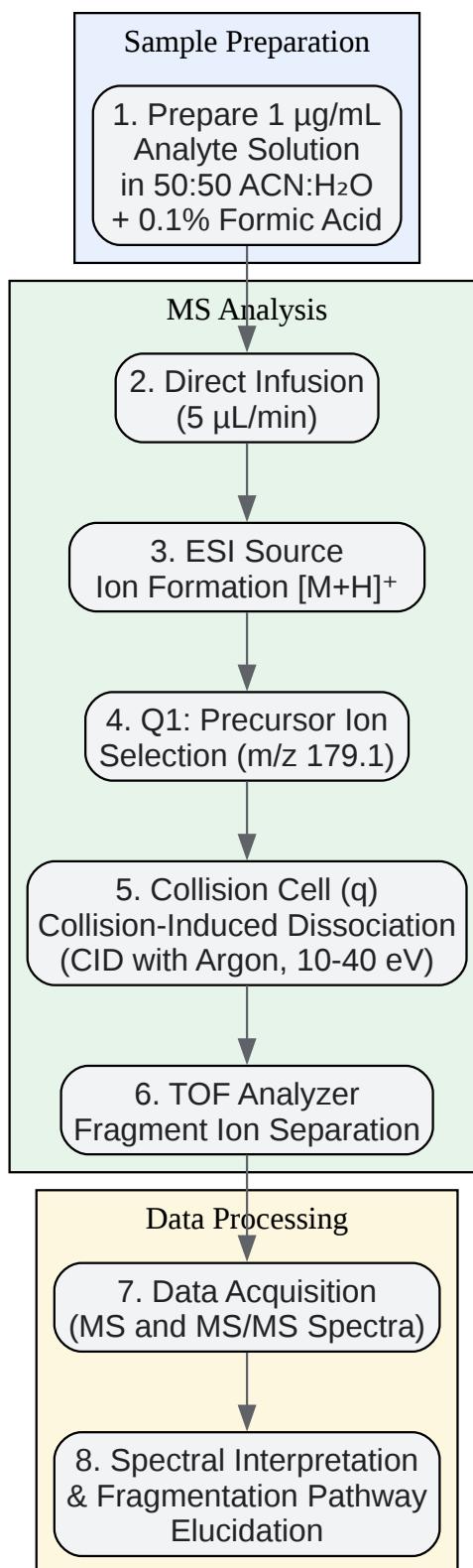
For the purpose of detailed structural analysis and understanding reaction pathways, ESI followed by tandem mass spectrometry (MS/MS) offers a controlled and informative approach, which will be the focus of the subsequent sections.

Experimental Protocol: ESI-Q-TOF MS/MS Analysis

This protocol outlines a self-validating workflow for the analysis of **2,2-Dimethyl-N-pyridin-2-yl-propionamide** using a standard ESI-Q-TOF mass spectrometer. The Q-TOF instrument is chosen for its high mass accuracy and resolution, which are critical for determining elemental compositions of both precursor and fragment ions.

Sample and Solvent Preparation

- Analyte Stock Solution: Accurately weigh ~1 mg of **2,2-Dimethyl-N-pyridin-2-yl-propionamide** and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
- Working Solution: Dilute the stock solution to a final concentration of 1 μ g/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate efficient formation of $[M+H]^+$ ions.


- System Blank: Prepare a vial containing only the working solution solvent (50:50 acetonitrile:water with 0.1% formic acid) to check for background contamination.

Instrumentation and Data Acquisition

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

- Methodology: Direct infusion via syringe pump at 5 $\mu\text{L}/\text{min}$.
- Full Scan (MS1) Parameters:
 - Ionization Mode: ESI Positive
 - Mass Range:m/z 50 - 500
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Gas (N_2): 600 L/hr at 350 °C
 - Cone Voltage: 30 V
- Tandem MS (MS/MS) Parameters:
 - Precursor Ion Selection: Isolate the $[\text{M}+\text{H}]^+$ ion at m/z 179.1.
 - Collision Gas: Argon
 - Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: ESI-Q-TOF MS/MS workflow for **2,2-Dimethyl-N-pyridin-2-yl-propionamide**.

Fragmentation Analysis and Mechanistic Insights

Upon collision-induced dissociation (CID), the protonated molecule ($[M+H]^+$, m/z 179.1182) is expected to follow characteristic fragmentation pathways dictated by its amide and pyridine moieties. Amides commonly fragment via cleavage of the amide N-CO bond.^{[4][5]}

Protonation Site: The most probable site of protonation is the nitrogen atom of the pyridine ring, which is generally more basic than the amide nitrogen or oxygen. This localization of charge influences the subsequent fragmentation cascade.

Key Fragmentation Pathways:

- **α -Cleavage of the Amide Bond:** The most prominent fragmentation pathway for N-aryl amides is the cleavage of the N-CO bond.^[5] This results in the formation of a stable pivaloyl cation and the neutral loss of 2-aminopyridine.
 - $[M+H]^+ \rightarrow [C_5H_9O]^+ + C_5H_6N_2$
- **Loss of the tert-Butyl Group:** A competing fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to the loss of a neutral isobutylene molecule via a rearrangement, or a tert-butyl radical. The more likely scenario in ESI-MS/MS is the formation of an acylium ion followed by loss of the tert-butyl cation. However, direct cleavage leading to a stable tert-butyl cation is also plausible.
 - $[M+H]^+ \rightarrow [C_6H_5N_2O]^+ + C_4H_9$
- **Cleavage involving the Pyridine Ring:** At higher collision energies, fragmentation of the pyridine ring itself may occur, though this is typically less favored than the cleavage of the weaker amide bond.

Predicted Mass Spectrum Data

m/z (Calculated)	Elemental Composition	Neutral Loss	Proposed Fragment Identity
179.1182	$[C_{10}H_{15}N_2O]^+$	-	Protonated Molecule $[M+H]^+$
122.1022	$[C_7H_{12}NO]^+$	C_3H_3N	Loss of HCN from pyridine ring (less likely)
95.0500	$[C_5H_7N_2]^+$	C_5H_8O	Loss of Pivalaldehyde
85.0653	$[C_5H_9O]^+$	$C_5H_6N_2$	Pivaloyl Cation (from N-CO cleavage)
57.0704	$[C_4H_9]^+$	$C_6H_6N_2O$	tert-Butyl Cation

Proposed Fragmentation Scheme

Caption: Key fragmentation pathways for protonated **2,2-Dimethyl-N-pyridin-2-yl-propionamide**.

Comparison with Alternative Analytical Methodologies

While MS is powerful, a comprehensive characterization often involves complementary techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR provide the definitive connectivity map of a molecule. NMR would unambiguously confirm the relative positions of the tert-butyl group, the amide linkage, and the substitution on the pyridine ring. However, NMR requires significantly more sample (~1-5 mg) and is less sensitive than MS.
- Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide and the characteristic vibrations of the pyridine ring. It provides functional group information but not the overall molecular structure or weight.

The strength of mass spectrometry lies in its ability to provide rapid, highly sensitive confirmation of molecular weight and key structural motifs through fragmentation analysis, making it an indispensable tool for purity assessment and identification, especially in complex matrices or when sample amounts are limited.

Conclusion

The mass spectrometric analysis of **2,2-Dimethyl-N-pyridin-2-yl-propionamide** is most effectively performed using positive mode Electrospray Ionization (ESI), which reliably generates the protonated molecule $[M+H]^+$. Subsequent tandem mass spectrometry (MS/MS) via collision-induced dissociation provides clear structural information. The fragmentation is dominated by a characteristic cleavage of the amide N-CO bond, yielding a stable pivaloyl cation at m/z 85.0653. This predictable fragmentation pattern serves as a reliable diagnostic tool for identifying this compound and related structures. By employing the high-resolution capabilities of a Q-TOF instrument and the systematic workflow described, researchers can achieve confident characterization of this and similar molecules, ensuring data integrity in synthetic and developmental pipelines.

References

- Kovács, B., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. *Journal of Mass Spectrometry*, 49(11), 1145-1154.
- da Silva, A. B., de Souza, G. G., de L. Martins, F., & Jorge, M. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. *RSC Advances*, 7(18), 10829-10837.
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE | 86847-59-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Mass spectrometry analysis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029811#mass-spectrometry-analysis-of-2-2-dimethyl-n-pyridin-2-yl-propionamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com